N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indolinone core and the p-tolyloxy group suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and an appropriate leaving group.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced indolinone compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may bind to active sites of enzymes, inhibiting their activity, while the p-tolyloxy group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-methoxyphenyl)acetamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-chlorophenyl)acetamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-fluorophenyl)acetamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the p-tolyloxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(10-14(17)11-19(21)23)20-18(22)12-24-16-7-4-13(2)5-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGZDQLDGTGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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